

The Structure-Activity Relationship of N-Cinnamylpiperidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	N-Cinnamylpiperidine
CAS No.:	5882-82-6
Cat. No.:	B15193225

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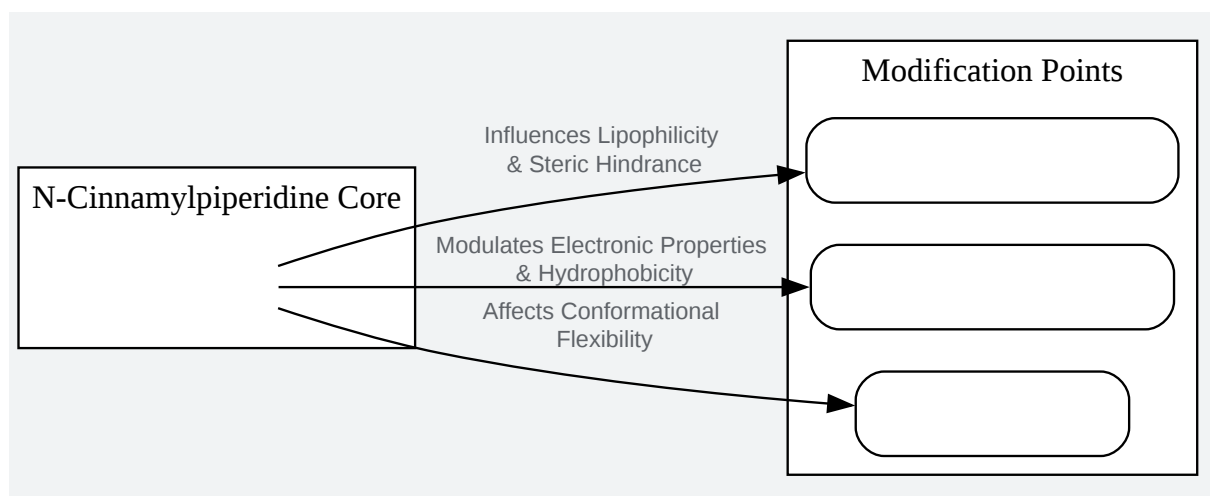
The **N-cinnamylpiperidine** scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting diverse biological systems. Understanding the structure-activity relationship (SAR) of this class of molecules is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of **N-cinnamylpiperidine** analogs and related structures, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and functional relationships.

Core Structure and Key Modification Points

The fundamental **N-cinnamylpiperidine** structure consists of a piperidine ring N-substituted with a cinnamyl group. The key points for chemical modification to explore the SAR are:

- **R1 (Piperidine Ring Substitution):** Modifications on the piperidine ring can influence lipophilicity, steric bulk, and interaction with the target protein.

- R2 (Cinnamyl Moiety Substitution): Substituents on the phenyl ring of the cinnamyl group can modulate electronic properties, hydrophobicity, and hydrogen bonding potential.
- Linker Modification: Alterations to the double bond of the cinnamyl linker (e.g., saturation) can impact conformational flexibility.



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Caption: Key modification points on the **N-cinnamylpiperidine** scaffold.

Comparative Biological Activities

N-cinnamylpiperidine analogs and related structures have been investigated for a range of biological activities, most notably as calcium channel blockers and monoamine transporter ligands.

N-type Calcium Channel Blockade

N-type (Cav2.2) calcium channels are crucial for neurotransmitter release and are a key target for the treatment of chronic pain. While direct SAR data for a series of **N-cinnamylpiperidine** analogs is limited, studies on structurally similar diphenylpiperazine N-type calcium channel inhibitors provide valuable insights.

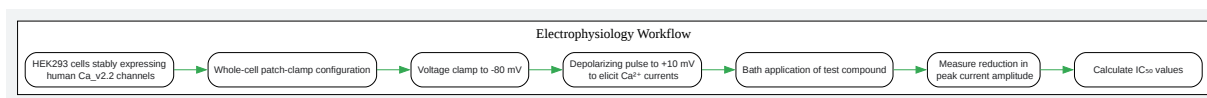
Table 1: SAR of Diphenylpiperazine Analogs as N-type Calcium Channel Blockers

Compound	R (Substitution on Piperazine)	IC50 (nM) vs. N-type (Cav2.2)	Selectivity vs. L-type
1	H	150	>100-fold
2	4-fluorophenyl	50	~500-fold
3	4-methoxyphenyl	80	~300-fold
4	3,3-diphenylpropyl	10	>1200-fold

Data synthesized from studies on diphenylpiperazine analogs.

The data suggests that increasing the lipophilicity and steric bulk on the piperazine nitrogen (analogous to the piperidine nitrogen in our core structure) can significantly enhance potency and selectivity for N-type calcium channels.

The inhibitory activity of compounds on N-type calcium channels is typically determined using whole-cell patch-clamp electrophysiology.



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Caption: Workflow for assessing N-type calcium channel blockade.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are primary targets for antidepressants and psychostimulants. The **N-cinnamylpiperidine** scaffold shares structural similarities with known MAT inhibitors.

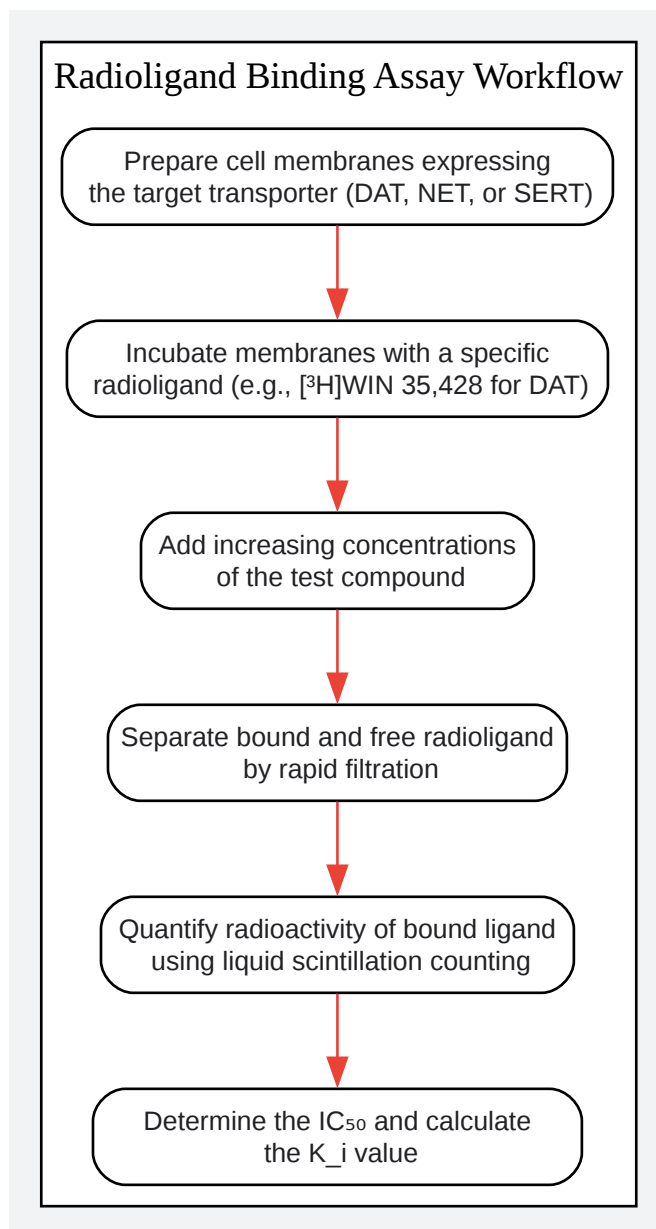
Table 2: Binding Affinities (K_i , nM) of Representative Piperidine-based MAT Ligands

Compound	N-Substituent	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)
GBR 12935	Diphenylmethyl	1.5	250	3000
Methylphenidate	Methyl	15	30	2000
Vanoxerine (GBR 12909)	Bis(4- fluorophenyl)met hyl	0.8	150	1500

Data represents known piperidine-based MAT inhibitors and is for comparative purposes.

These data highlight that the nature of the N-substituent on the piperidine ring is a major determinant of both potency and selectivity for the different monoamine transporters. It is anticipated that N-cinnamyl substitution would also confer significant activity at these transporters, with the specific substitution pattern on the cinnamyl ring fine-tuning the selectivity profile.

The affinity of compounds for monoamine transporters is commonly determined through competitive radioligand binding assays.



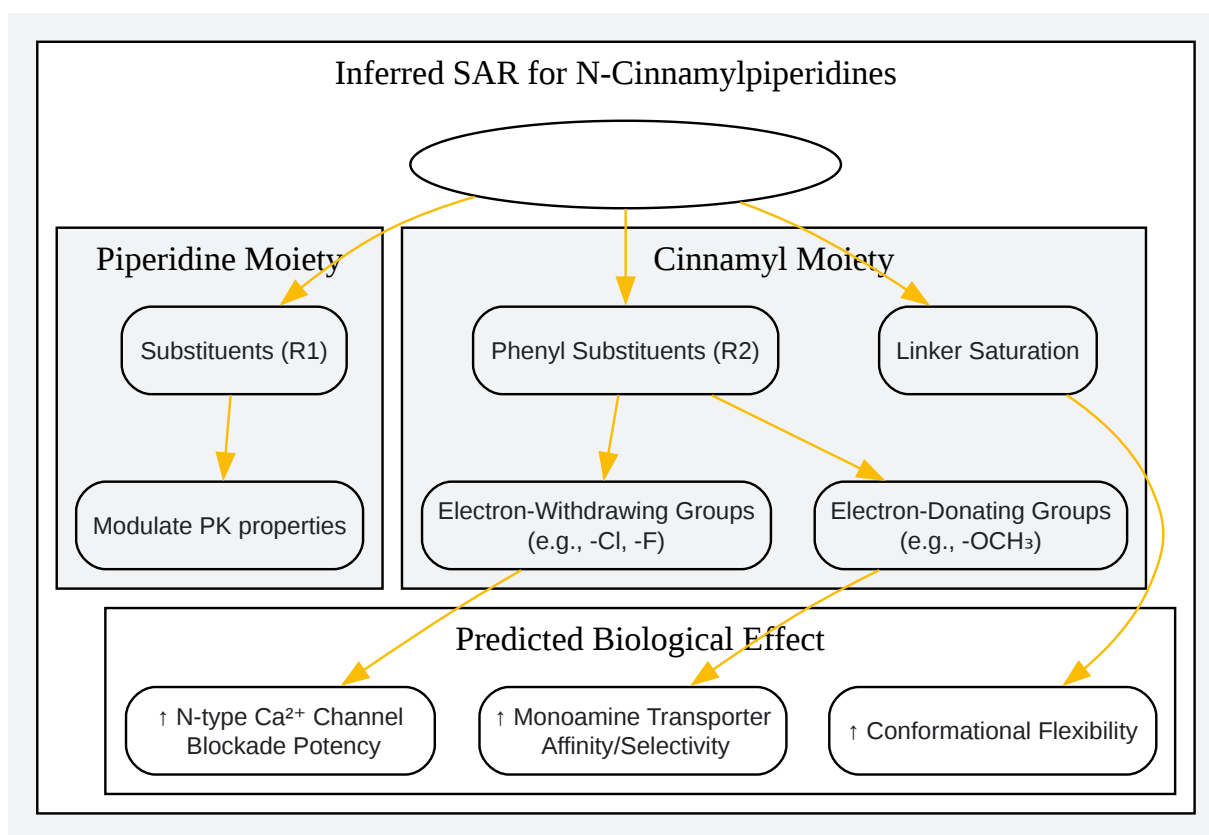
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Caption: Workflow for radioligand binding assays at monoamine transporters.

Inferred Structure-Activity Relationships and Future Directions

Based on the comparative data from structurally related compound classes, the following SAR trends for **N-cinnamylpiperidine** analogs can be inferred:

- Piperidine Ring: Introduction of small alkyl or polar substituents on the piperidine ring could modulate pharmacokinetic properties without drastically affecting potency.
- Cinnamyl Phenyl Ring:
 - Electron-withdrawing groups (e.g., halogens) are likely to enhance potency at certain targets, such as N-type calcium channels.
 - Electron-donating groups (e.g., methoxy) may shift selectivity towards monoamine transporters.
- Cinnamyl Linker: Saturation of the double bond to form an N-phenylpropylpiperidine analog would increase conformational flexibility, which could impact potency and selectivity depending on the target's binding pocket topology.



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Caption: Inferred SAR pathways for **N-cinnamylpiperidine** analogs.

Future research should focus on the systematic synthesis and evaluation of a focused library of **N-cinnamylpiperidine** analogs to confirm these inferred SAR trends. Such studies will be instrumental in optimizing this promising scaffold for specific therapeutic applications, from chronic pain to neurological disorders.

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